1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride
Overview
Description
1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride is a chemical compound with the molecular weight of 268.79 . It is a derivative of piperidone, which is of particular interest due to its unique biochemical properties . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The molecular structure of 1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride consists of a six-membered piperidine ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .Physical And Chemical Properties Analysis
1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride is a powder that is stored at room temperature . Its IUPAC name is 1-(3-phenylpropanoyl)-4-piperidinamine hydrochloride .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design due to their presence in various pharmaceuticals and alkaloids. The compound can serve as a starting material or intermediate in synthesizing a wide range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have significant pharmacological applications, making the compound a valuable asset in medicinal chemistry.
Pharmacological Applications
The piperidine moiety is a common feature in more than twenty classes of drugs. As such, “1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride” can be utilized in the discovery and biological evaluation of potential drugs. Its derivatives may exhibit a variety of biological activities, including anticancer, antiviral, and anti-inflammatory effects .
Anticancer Properties
Specific piperidine derivatives have been studied for their anticancer properties. The compound can be functionalized to target various cancer cell lines, with the potential to act as a lead compound in the development of new anticancer drugs. Its structure-activity relationship (SAR) can be explored to optimize its anticancer efficacy .
Anti-HIV Activity
Derivatives of piperidine have shown promise as anti-HIV agents. “1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride” could be modified to enhance its activity against the HIV virus, contributing to the development of new treatments for this global health challenge .
Anti-Microbial Activity
The antimicrobial potential of piperidine derivatives is another area of interest. By altering the functional groups, the compound can be tailored to exhibit antimicrobial properties against a range of pathogens, aiding in the fight against antibiotic-resistant bacteria .
Analgesic and Anti-Inflammatory Uses
Piperidine derivatives are known for their analgesic and anti-inflammatory properties. This compound could be investigated for its effectiveness in pain relief and reducing inflammation, potentially leading to new therapeutic options for patients suffering from chronic pain and inflammatory diseases .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of targets depending on their specific structures and functional groups .
Mode of Action
It’s worth noting that piperidine derivatives have been studied for their anti-inflammatory properties . They interact with their targets, leading to changes that can inhibit inflammation .
Biochemical Pathways
Piperidine derivatives have been associated with anti-inflammatory effects, suggesting they may impact pathways related to inflammation .
Result of Action
Piperidine derivatives have been associated with anti-inflammatory effects , suggesting that this compound may have similar properties.
Safety and Hazards
properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c15-13-8-10-16(11-9-13)14(17)7-6-12-4-2-1-3-5-12;/h1-5,13H,6-11,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLQTZOTSHJOOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1158369-93-7 | |
Record name | 1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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